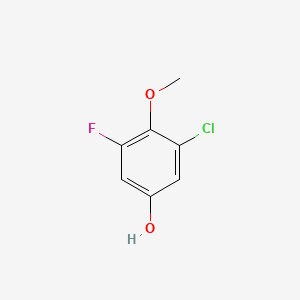

3-Chloro-5-fluoro-4-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-fluoro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHNZALBLIAFCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Chloro-5-fluoro-4-methoxyphenol synthesis route

An In-Depth Technical Guide to the Synthesis of 3-Chloro-5-fluoro-4-methoxyphenol

Abstract

This compound is a highly substituted phenol derivative with potential applications as a key intermediate in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its chloro, fluoro, methoxy, and hydroxyl moieties presents a significant synthetic challenge, requiring a robust and regioselective strategy. This technical guide provides a comprehensive, step-by-step pathway for the synthesis of this compound, commencing from the readily available starting material, 3,5-dichlorophenol. The proposed route leverages a sequence of classical and reliable organic transformations, including etherification, electrophilic aromatic substitution, nucleophilic aromatic substitution, reduction, and diazotization. Each step is discussed in detail, explaining the underlying chemical principles and experimental considerations necessary for successful execution.

Introduction and Strategic Overview

The synthesis of polysubstituted aromatic compounds is a cornerstone of modern organic chemistry, driven by the need for complex molecular scaffolds in drug discovery and materials science. The target molecule, this compound, exemplifies this complexity. Its synthesis demands precise control over the introduction of four different substituents onto a benzene ring. A successful strategy must meticulously account for the directing effects of the substituents at each stage to ensure the desired constitutional isomer is obtained.

This guide proposes a linear, five-step synthesis that is both logical and practical for a laboratory setting. The core strategy involves:

-

Initial Scaffolding: Beginning with a symmetrically substituted precursor (3,5-dichlorophenol) to simplify the initial steps.

-

Sequential Functionalization: Introducing the remaining functional groups (methoxy, fluoro, and finally hydroxyl) in a sequence that leverages their electronic properties to direct subsequent reactions.

-

Regiochemical Control: Utilizing powerful activating and directing groups, such as methoxy and nitro groups, to ensure high selectivity in key bond-forming steps.

Retrosynthetic Analysis

A retrosynthetic approach is crucial for devising a logical pathway to a complex target. The synthesis is deconstructed from the final product to a viable starting material, highlighting the key transformations required.

Caption: Retrosynthetic pathway for this compound.

This analysis reveals a clear and logical path starting from 3,5-dichlorophenol and proceeding through a series of well-established reactions.

The Forward Synthesis: A Detailed Walkthrough

The proposed forward synthesis provides a practical and efficient route to the target molecule.

Caption: The forward synthesis pathway from 3,5-dichlorophenol.

Step 1: Methylation of 3,5-Dichlorophenol

-

Transformation: 3,5-Dichlorophenol to 1,3-Dichloro-5-methoxybenzene.

-

Rationale: The initial step involves protecting the reactive phenolic hydroxyl group as a methyl ether. This is critical for two reasons: it prevents unwanted side reactions in the subsequent electrophilic nitration step, and the resulting methoxy group is a powerful ortho-, para-director that will control the regiochemistry of the nitration. A standard Williamson ether synthesis is employed for its high efficiency and reliability.[1]

-

Mechanism: The basic potassium carbonate deprotonates the phenol to form a phenoxide ion. This potent nucleophile then attacks methyl iodide via an SN2 reaction to form the methyl ether.

Step 2: Electrophilic Nitration

-

Transformation: 1,3-Dichloro-5-methoxybenzene to 1,5-Dichloro-2-methoxy-4-nitrobenzene.

-

Rationale: This is the key regioselective step to install the precursor to the final hydroxyl group. The methoxy group is a strongly activating ortho-, para-director, while the two chlorine atoms are deactivating but also ortho-, para-directing. The directing effects are synergistic. The position C4 is para to the strongly activating methoxy group and ortho to both chlorine atoms, making it the most electronically favorable site for electrophilic attack by the nitronium ion (NO₂⁺), which is generated in situ from nitric and sulfuric acids.

Step 3: Nucleophilic Aromatic Substitution (SNAr) - Fluorination

-

Transformation: 1,5-Dichloro-2-methoxy-4-nitrobenzene to 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene.

-

Rationale: The introduction of the fluorine atom is achieved via a nucleophilic aromatic substitution (SNAr) reaction. The presence of the strongly electron-withdrawing nitro group para to the chlorine atoms significantly activates the ring for nucleophilic attack. This allows for the displacement of one of the chloride ions by a fluoride ion. Potassium fluoride is an economical fluoride source, and a polar aprotic solvent like DMSO is used to enhance the nucleophilicity of the fluoride ion.

Step 4: Reduction of the Nitro Group

-

Transformation: 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene to 5-Chloro-3-fluoro-4-methoxyaniline.

-

Rationale: The nitro group, having served its purpose as a powerful activating group, is now converted into an amino group. This transformation is essential as the amino group can be readily converted into the desired hydroxyl group in the final step. Common methods include catalytic hydrogenation (H₂ over Pd/C) for its clean reaction profile or reduction with a metal in acid (e.g., Fe or SnCl₂ in HCl).

Step 5: Diazotization and Hydrolysis

-

Transformation: 5-Chloro-3-fluoro-4-methoxyaniline to this compound.

-

Rationale: The final step is a Sandmeyer-type reaction. The primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures to form a diazonium salt. This intermediate is typically unstable and is not isolated. Gently heating the aqueous solution of the diazonium salt causes the loss of dinitrogen gas (N₂), a highly favorable process, and subsequent reaction with water yields the desired phenol.

Experimental Protocols

The following protocols are representative procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 4.1: Synthesis of 1,3-Dichloro-5-methoxybenzene

-

To a round-bottom flask, add 3,5-dichlorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and acetone.

-

Stir the suspension vigorously at room temperature.

-

Add methyl iodide (1.2 eq) dropwise to the mixture.[1]

-

Attach a reflux condenser and heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M NaOH (aq) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by column chromatography or distillation.

Protocol 4.2: Synthesis of 1,5-Dichloro-2-methoxy-4-nitrobenzene

-

Cool a flask containing concentrated sulfuric acid (5.0 eq) to 0 °C in an ice bath.

-

Slowly add 1,3-dichloro-5-methoxybenzene (1.0 eq) to the cold sulfuric acid with stirring.

-

In a separate flask, prepare a nitrating mixture of concentrated sulfuric acid (2.0 eq) and fuming nitric acid (1.1 eq), keeping it cold.

-

Add the nitrating mixture dropwise to the solution of the anisole, maintaining the internal temperature below 10 °C.

-

After the addition is complete, stir the reaction at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo.

Protocol 4.3: Synthesis of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene

-

Charge a flask equipped with a reflux condenser with 1,5-dichloro-2-methoxy-4-nitrobenzene (1.0 eq), spray-dried potassium fluoride (2.0 eq), and anhydrous DMSO.

-

Heat the mixture to 120-140 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 4.4: Synthesis of 5-Chloro-3-fluoro-4-methoxyaniline

-

In a round-bottom flask, suspend iron powder (4.0 eq) in a mixture of ethanol and water.

-

Add a catalytic amount of concentrated HCl and heat the mixture to reflux.

-

Dissolve 1-chloro-5-fluoro-2-methoxy-4-nitrobenzene (1.0 eq) in ethanol and add it dropwise to the refluxing iron suspension.

-

Maintain reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Filter the mixture through a pad of Celite to remove iron salts, washing the pad with ethanol.

-

Concentrate the filtrate, and extract the product into ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired aniline.

Protocol 4.5: Synthesis of this compound

-

Dissolve 5-chloro-3-fluoro-4-methoxyaniline (1.0 eq) in a mixture of 10% aqueous HCl at 0 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature strictly between 0 and 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

Slowly warm the solution to 50-60 °C. Vigorous evolution of N₂ gas will be observed.

-

Maintain heating until gas evolution ceases (approx. 1 hour).

-

Cool the reaction mixture to room temperature and extract the product with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield pure this compound.

Data Summary

The following table provides a summary of the proposed synthetic route. Yields are representative estimates for such transformations and would require empirical optimization.

| Step | Starting Material | Product | Key Reagents | Typical Yield |

| 1 | 3,5-Dichlorophenol | 1,3-Dichloro-5-methoxybenzene | CH₃I, K₂CO₃ | >90% |

| 2 | 1,3-Dichloro-5-methoxybenzene | 1,5-Dichloro-2-methoxy-4-nitrobenzene | HNO₃, H₂SO₄ | 80-90% |

| 3 | 1,5-Dichloro-2-methoxy-4-nitrobenzene | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | KF, DMSO | 60-75% |

| 4 | 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene | 5-Chloro-3-fluoro-4-methoxyaniline | Fe, HCl | 85-95% |

| 5 | 5-Chloro-3-fluoro-4-methoxyaniline | This compound | NaNO₂, HCl; H₂O | 70-80% |

Conclusion

This guide outlines a logical and robust five-step synthesis for this compound from 3,5-dichlorophenol. The pathway relies on well-understood and scalable reactions, with each step designed to provide stringent control over regiochemistry. The strategic use of protecting groups and the careful sequencing of electrophilic and nucleophilic substitution reactions are paramount to the success of this synthesis. The detailed protocols provided herein serve as a comprehensive blueprint for researchers and drug development professionals aiming to access this and other similarly complex substituted phenol building blocks.

References

-

Kale, A. D., & Dalal, D. (Year N/A). Synthesis of compound 3 from 3,5-dimethoxyphenol (1) and 4-methoxy benzenediazonium tetrafluoroborate (2). ResearchGate. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-5-fluoro-2-methoxybenzaldehyde. Retrieved from: [Link]

Sources

An In-depth Technical Guide to 3-Chloro-5-fluoro-4-methoxyphenol: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluoro-4-methoxyphenol is a halogenated and methoxylated phenol derivative with potential applications in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the phenolic ring, suggests that it may possess interesting physicochemical and biological properties. The presence of halogens can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The methoxy and hydroxyl groups also contribute to its electronic and hydrogen-bonding characteristics. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, a plausible synthetic route, and an exploration of its potential as a building block in the development of novel therapeutic agents.

Introduction: The Significance of Substituted Phenols in Drug Discovery

Phenolic scaffolds are prevalent in a vast array of natural products and synthetic drugs, underscoring their importance in medicinal chemistry. The hydroxyl group of a phenol can act as a hydrogen bond donor and acceptor, contributing to crucial binding interactions with protein targets. Furthermore, the aromatic ring serves as a versatile scaffold for the introduction of various substituents to modulate the molecule's steric, electronic, and pharmacokinetic properties.

The incorporation of halogen atoms, particularly chlorine and fluorine, is a well-established strategy in drug design.[1] Chlorine can enhance a compound's lipophilicity, potentially improving membrane permeability and oral bioavailability.[2] Fluorine, with its high electronegativity and small size, can alter a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and form unique non-covalent interactions with protein targets.[1] The strategic placement of these halogens, in combination with a methoxy group, as seen in this compound, offers a nuanced approach to fine-tuning the properties of a lead compound. This guide aims to provide a detailed understanding of this specific molecule for researchers interested in its potential applications.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery, influencing everything from its synthesis and purification to its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Molecular and Physical Data

While experimental data for this compound is not extensively available in the public domain, a combination of information from chemical suppliers and computational predictions provides a solid foundation for its characterization.

| Property | Value | Source |

| CAS Number | 1017777-55-7 | ChemScene[3] |

| Molecular Formula | C₇H₆ClFO₂ | ChemScene[3] |

| Molecular Weight | 176.57 g/mol | ChemScene[3] |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar substituted phenols |

| Melting Point | Not experimentally determined. Estimated to be in the range of 50-80 °C. | Based on melting points of similar compounds like 4-methoxyphenol (53-57 °C) and 3-chloro-4-fluoroaniline (42-44 °C).[4][5] |

| Boiling Point | Not experimentally determined. Estimated to be >200 °C at atmospheric pressure. | Based on the boiling point of 4-methoxyphenol (243-245 °C).[4] |

| Storage | Sealed in a dry environment at 2-8°C is recommended. | ChemScene[3] |

Solubility and Lipophilicity

Solubility is a critical factor for a drug candidate's bioavailability. Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), influences a compound's ability to cross biological membranes.

| Parameter | Predicted Value/Information | Justification/Methodology |

| LogP | 2.1933 | Computationally predicted.[3] This value suggests moderate lipophilicity, which is often desirable for drug candidates. |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | Computationally predicted.[3] A TPSA in this range is generally associated with good cell permeability. |

| Aqueous Solubility | Predicted to be low. | The presence of the halogen atoms and the aromatic ring likely decreases water solubility compared to unsubstituted phenol. |

| Organic Solvent Solubility | Expected to be soluble in common organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO). | This is a general characteristic of many small organic molecules with similar functional groups. |

A standard experimental workflow for determining the solubility of a compound like this compound is outlined below.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 4-Fluoro-3-methoxyphenol in a suitable solvent such as acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

-

Chlorination: Slowly add N-Chlorosuccinimide (NCS) portion-wise to the solution at room temperature. The reaction should be monitored by thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any water-soluble byproducts.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Causality behind Experimental Choices:

-

Starting Material: 4-Fluoro-3-methoxyphenol is a logical starting point as it already contains the fluoro and methoxy groups in the desired relative positions.

-

Chlorinating Agent: N-Chlorosuccinimide is a mild and regioselective chlorinating agent for activated aromatic rings like phenols, making it a suitable choice to introduce the chlorine atom ortho to the hydroxyl group.

-

Solvent: Acetonitrile is a common polar aprotic solvent for such reactions.

-

Purification: Standard work-up and purification techniques are employed to isolate the final product.

Predicted Spectral Data for Structural Elucidation

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy protons.

-

Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-7.5 ppm), each integrating to one proton. Due to the substitution pattern, these protons will likely appear as doublets or doublet of doublets due to coupling with the fluorine atom and with each other.

-

Hydroxyl Proton: A broad singlet is expected for the hydroxyl proton, the chemical shift of which can vary depending on the solvent and concentration.

-

Methoxy Protons: A sharp singlet integrating to three protons is expected for the methoxy group, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 110-160 ppm). The carbons directly attached to the electronegative oxygen, chlorine, and fluorine atoms will be shifted downfield. Carbon-fluorine coupling will also be observed.

-

Methoxy Carbon: A signal for the methoxy carbon is expected around 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C-H Stretch (Aromatic and Aliphatic): Signals around 3000-3100 cm⁻¹ (aromatic C-H) and 2850-2960 cm⁻¹ (aliphatic C-H of the methoxy group).

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Strong bands in the 1000-1300 cm⁻¹ region.

-

C-Cl and C-F Stretches: Absorptions in the fingerprint region, typically below 1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak [M]⁺: The mass spectrum should show a molecular ion peak at m/z = 176. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak) is expected.

-

Fragmentation: Common fragmentation pathways for phenols include the loss of a hydrogen radical, a methyl radical from the methoxy group, and the loss of CO. The presence of halogens may lead to additional fragmentation patterns involving their loss. [6]

Safety and Handling

Based on the GHS information available for this compound, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [3] Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Potential Applications in Drug Discovery and Research

While specific biological activities of this compound have not been reported, its structural features suggest several potential areas of application for researchers.

-

Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of a library of more complex molecules. The hydroxyl and methoxy groups can be further functionalized, and the halogenated aromatic ring can participate in cross-coupling reactions.

-

Fragment-Based Drug Discovery: As a relatively small molecule with defined chemical features, it could be used in fragment-based screening to identify initial hits against various biological targets.

-

Investigation of Halogen Effects: The presence of both chlorine and fluorine allows for the systematic study of how different halogens in specific positions on a phenolic scaffold influence biological activity and ADME properties.

The combination of a phenol, a methoxy group, and two different halogens provides a rich chemical space to explore for developing novel compounds with potential therapeutic value.

Conclusion

This compound is a halogenated phenol with a unique substitution pattern that makes it an intriguing molecule for chemical synthesis and drug discovery. While a comprehensive experimental dataset for its physicochemical properties is currently lacking, this guide has provided a detailed overview based on available information and well-founded predictions. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. With its potential to modulate key drug-like properties, this compound represents a valuable tool for researchers aiming to develop novel and effective therapeutic agents. Further experimental characterization of this compound is warranted to fully elucidate its properties and unlock its potential in medicinal chemistry.

References

- US3376351A - Process for producing methoxyphenol or ethoxyphenol - Google P

-

para-guaiacol, 150-76-5 - The Good Scents Company. (URL: [Link])

-

The role of fluorine in medicinal chemistry - Taylor & Francis Online. (URL: [Link])

-

3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem. (URL: [Link])

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google P

-

Competing Fragmentations in the Mass Spectra of Halogenated Phenols - RSC Publishing. (URL: [Link])

-

Separation of Some Halogenated Phenols by GC-MS - Asian Journal of Chemistry. (URL: [Link])

-

Synthesis of aryl-substituted 2-methoxyphenol derivatives from maltol-derived oxidopyrylium cycloadducts through an acid-mediated ring contraction cascade - Chemical Communications (RSC Publishing). (URL: [Link])

-

Study the NMR spectrum of 3-chloro-5-methoxyphenol - Filo. (URL: [Link])

-

Solubility test for Organic Compounds - An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (URL: [Link])

- JPH09151151A - Production of 4-methoxyphenol - Google P

-

Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (URL: [Link])

-

Solubility of Organic Compounds - Chem LibreTexts. (URL: [Link])

-

Analytical Methods - RSC Publishing. (URL: [Link])

-

Separation of Halogenated Phenols by Paper Chromatography | Analytical Chemistry. (URL: [Link])

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes. (URL: [Link])

-

Chlorofluorocarbons | CFC Definition, Examples & Consequences - Study.com. (URL: [Link])

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES - The University of Liverpool Repository. (URL: [Link])

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

-

4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls - NIH. (URL: [Link])

-

Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods - EPA. (URL: [Link])

-

AIM: TO CARRY OUT THE QUALITATIVE TEST OF AROMATIC HYDROCARBON (BENZENE, TOLUENE AND NAPHTHALENE) Chapter - An Experimental Handbook for Pharmaceutical Organic Chemistry-I. (URL: [Link])

-

ANALYTICAL METHODS - Toxicological Profile for Phenol - NCBI Bookshelf - NIH. (URL: [Link])

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])

Sources

- 1. 3-Chloro-5-fluoro-4-hydroxybenzoic acid | C7H4ClFO3 | CID 67496538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. chemscene.com [chemscene.com]

- 4. para-guaiacol, 150-76-5 [thegoodscentscompany.com]

- 5. 3-Chloro-4-fluoroaniline | 367-21-5 [chemicalbook.com]

- 6. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

3-Chloro-5-fluoro-4-methoxyphenol CAS 1017777-55-7 characterization

An In-Depth Technical Guide to the Characterization of 3-Chloro-5-fluoro-4-methoxyphenol (CAS 1017777-55-7)

Introduction: Strategic Significance in Medicinal Chemistry

This compound is a substituted phenolic compound featuring a unique combination of functional groups that are highly valuable in the field of drug discovery and development. The strategic placement of chloro, fluoro, and methoxy substituents on the phenol scaffold creates a molecule with a distinct electronic and steric profile. Halogenation, particularly with chlorine and fluorine, is a cornerstone of medicinal chemistry used to enhance molecular lipophilicity, which can improve membrane permeability.[1] The high electronegativity of fluorine can modulate the acidity of the phenolic hydroxyl group and introduce new hydrogen bonding capabilities, crucial for target engagement, while the methoxy group, an electron-donating entity, influences the aromatic ring's reactivity and can improve metabolic stability.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for the chemical characterization of this compound. As a Senior Application Scientist, the focus is not merely on procedural steps but on the underlying scientific rationale, ensuring that each analytical choice contributes to a holistic and unambiguous understanding of the molecule's identity, purity, and properties. The protocols described herein are designed as self-validating systems to ensure data integrity and reproducibility, which are paramount in a research and development setting.

Chemical Identity and Physicochemical Properties

A foundational step in characterizing any chemical entity is to confirm its basic identity and understand its key physicochemical properties. These parameters influence everything from reaction conditions to formulation and bioavailability. The structure of this compound is presented below, followed by a summary of its known and computed properties.[1][4]

Caption: 2D Structure of this compound.

| Property | Value | Source |

| CAS Number | 1017777-55-7 | [4] |

| Molecular Formula | C₇H₆ClFO₂ | [4] |

| Molecular Weight | 176.57 g/mol | [1][4] |

| SMILES | COC1=C(C=C(C=C1F)O)Cl | [4] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [4] |

| Computed LogP | 2.19 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

Safety, Handling, and Storage

Trustworthiness: A robust understanding of safety protocols is the bedrock of reliable and reproducible science. The Safety Data Sheet (SDS) indicates that this compound is harmful if swallowed, inhaled, or in contact with skin, and causes skin and serious eye irritation.[5]

Standard Handling Protocol:

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or aerosols.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[5]

-

Preventing Contamination: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5]

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[5]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[5]

-

-

Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area away from incompatible materials.[4]

Structural Elucidation via Spectroscopic Methods

A multi-spectroscopic approach is essential for the unequivocal confirmation of the molecular structure. Combining data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provides orthogonal information, leading to a confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are all critical. The predicted spectra are based on established principles of chemical shifts and coupling constants observed in structurally similar compounds such as 3-methoxyphenol, 3-chloro-4-fluorophenol, and other substituted phenols.[7][8][9]

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| ¹H NMR | Ar-H (proton ortho to -OH) | ~6.8 - 7.0 | Doublet of doublets (dd) | Ortho-coupled to F and meta-coupled to the other Ar-H. |

| Ar-H (proton ortho to -Cl) | ~6.6 - 6.8 | Doublet of doublets (dd) | Meta-coupled to F and ortho-coupled to the other Ar-H. | |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | Methoxy protons are shielded and show no coupling. | |

| -OH | ~5.0 - 6.0 | Broad Singlet (s) | Labile proton, chemical shift is concentration and solvent dependent. | |

| ¹³C NMR | C -OH | ~150 - 155 | Doublet (d) | Deshielded by oxygen; will show coupling to fluorine (²JCF). |

| C -OCH₃ | ~145 - 150 | Doublet (d) | Deshielded by oxygen; will show coupling to fluorine (³JCF). | |

| C -Cl | ~115 - 120 | Doublet (d) | Shielded relative to C-O carbons; will show coupling to fluorine (⁴JCF). | |

| C -F | ~135 - 140 | Doublet (d) | Deshielded by fluorine; will show a large one-bond coupling to fluorine (¹JCF). | |

| Ar-C H | ~105 - 115 | Doublet (d) | Aromatic CH carbons, will show coupling to fluorine. | |

| -OC H₃ | ~55 - 60 | Singlet (s) | Typical range for a methoxy carbon. | |

| ¹⁹F NMR | Ar-F | ~ -110 to -130 | Multiplet | The chemical shift is sensitive to the electronic environment. Coupling to ortho and meta protons will be observed. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if not already present in the solvent.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Rationale: For unambiguous assignment, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) should be performed to confirm proton-proton and proton-carbon connectivities.

-

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. For this compound, the key diagnostic feature will be the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), which results in a characteristic M+ and M+2 peak in a ~3:1 ratio.

Predicted Mass Spectrum Data

| Technique | m/z Value | Assignment | Rationale |

| High-Resolution MS (HRMS) | ~176.0091 | [M]⁺ (for ³⁵Cl) | Calculated exact mass for C₇H₆³⁵ClFO₂ provides unambiguous elemental composition. |

| ~178.0062 | [M+2]⁺ (for ³⁷Cl) | Confirms the presence of one chlorine atom. | |

| Electron Ionization (EI-MS) | 176 / 178 | Molecular Ion Peak | The parent ion, showing the 3:1 chlorine isotopic pattern. |

| 161 / 163 | [M-CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway. | |

| 133 / 135 | [M-CH₃-CO]⁺ | Subsequent loss of carbon monoxide from the phenoxide radical. |

Experimental Protocol: HRMS (ESI-TOF) Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire the spectrum in both positive and negative ion modes to determine which provides better sensitivity.

-

System Validation: Calibrate the instrument immediately before the run using a known standard to ensure high mass accuracy (< 5 ppm). This is critical for confirming the elemental composition.

-

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups. The spectrum provides confirmation of the hydroxyl, ether, and aromatic C-halogen bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3200 - 3500 (broad) | O-H (Phenol) | Stretching |

| 3000 - 3100 (sharp) | C-H (Aromatic) | Stretching |

| 2850 - 3000 (sharp) | C-H (Aliphatic, -OCH₃) | Stretching |

| ~1600, ~1470 | C=C (Aromatic) | Stretching |

| 1200 - 1280 | C-O (Aryl Ether) | Asymmetric Stretching |

| 1000 - 1100 | C-F (Aryl Fluoride) | Stretching |

| 700 - 850 | C-Cl (Aryl Chloride) | Stretching |

Experimental Protocol: FTIR (ATR) Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to the sample to ensure good contact with the crystal.

-

Collect the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Trustworthiness: Assessing chemical purity is a non-negotiable step in drug development, as impurities can affect biological activity and safety. A reverse-phase HPLC (RP-HPLC) method with UV detection is the standard for determining the purity of small organic molecules like this one.

Caption: Workflow for HPLC Purity Analysis.

Experimental Protocol: RP-HPLC Purity Analysis

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Method Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid. Rationale: Formic acid is a mass spectrometry-compatible modifier that ensures the phenol is protonated, leading to better peak shape.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: ~280 nm (phenols typically have a UV absorbance maximum in this region). A PDA detector is recommended to assess peak purity across the full UV spectrum.

-

Injection Volume: 10 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

-

System Suitability: Before running the sample, inject a standard to check for theoretical plates, tailing factor, and retention time reproducibility to ensure the system is performing correctly.

-

Conclusion

The comprehensive characterization of this compound (CAS 1017777-55-7) requires a systematic and multi-faceted analytical approach. By integrating data from NMR, MS, and IR spectroscopy, the precise chemical structure can be confidently elucidated. This structural confirmation, coupled with rigorous purity assessment via HPLC, establishes a complete and reliable profile of the molecule. This technical guide provides the foundational protocols and scientific rationale necessary for researchers in drug discovery to validate this promising chemical scaffold, ensuring data integrity and enabling its confident application in further research and development endeavors.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information for General procedure for the ipso-hydroxylation of arylboronic acid. Retrieved from RSC Publishing. [Link]

-

Allfluoro Pharmaceutical Co., Ltd. (n.d.). this compound. Retrieved from Allfluoro. [Link]

-

Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

-

PubChem. (n.d.). 3'-Chloro-4'-methoxyacetophenone. Retrieved from PubChem. [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. [Link]

-

SpectraBase. (n.d.). 4-(2-CHLORO-1,1,2,2-TETRAFLUOROETHYLTHIO)-3-METHOXYPHENOL. Retrieved from SpectraBase. [Link]

-

Organic Chemistry Spectroscopy. (2017). 3-Methoxyphenol. YouTube. [Link]

-

Drug Hunter. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. [Link]

- Google Patents. (n.d.).Process for the production of 2,4,4'-trichloro-2'-methoxydiphenyl ether.

-

Rangappa, S., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Abas, M., et al. (2022). Heterocycle-Based Multicomponent Reactions in Drug Discovery. Biomedicines. [Link]

-

NIST. (n.d.). 2-Methoxy-4-chloro-phenol. Retrieved from NIST WebBook. [Link]

-

Organic Syntheses. (n.d.). Hydrogenolysis of phenolic ethers: biphenyl. Retrieved from Organic Syntheses. [Link]

-

PrepChem. (n.d.). Preparation of 4-methoxyphenol. Retrieved from PrepChem. [Link]

-

PubChem. (n.d.). 3-Methoxyphenol. Retrieved from PubChem. [Link]

-

SIELC Technologies. (2018). Separation of 3-Chloro-5-methoxyphenol on Newcrom R1 HPLC column. Retrieved from SIELC. [Link]

-

NIST. (n.d.). 2-Methoxy-4-chloro-phenol IR Spectrum. Retrieved from NIST WebBook. [Link]

Sources

- 1. This compound | 1017777-55-7 | Benchchem [benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. chemscene.com [chemscene.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. echemi.com [echemi.com]

- 7. 3-Chloro-4-fluorophenol(2613-23-2) 1H NMR spectrum [chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. 3-Methoxyphenol | C7H8O2 | CID 9007 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-fluoro-4-methoxyphenol

Introduction: Unveiling the Molecular Architecture

3-Chloro-5-fluoro-4-methoxyphenol is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. The unique arrangement of its functional groups—a hydroxyl, a methoxy, a chloro, and a fluoro group on a benzene ring—creates a distinct electronic and steric environment. This intricate architecture governs its reactivity, bioavailability, and potential applications.[1] A thorough characterization of its molecular structure is paramount for its application in drug development and scientific research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a powerful toolkit for elucidating this structure with high fidelity.

This guide offers a comprehensive analysis of the expected spectroscopic data for this compound. In the absence of extensive published experimental spectra for this specific molecule, this document leverages established principles of spectroscopy, data from structurally similar compounds, and theoretical considerations to present a robust predictive analysis. This approach not only provides a valuable reference for researchers working with this molecule but also illustrates the deductive processes at the heart of structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, we can map out the connectivity and spatial relationships of atoms.

Experimental Considerations

A typical NMR experiment would involve dissolving the sample in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (δ 0.00 ppm).[2][3] The choice of solvent can influence the chemical shift of labile protons, such as the hydroxyl proton.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the hydroxyl proton. The electron-withdrawing and -donating effects of the substituents, along with spin-spin coupling, will dictate the chemical shifts and multiplicities of these signals.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| Ar-H (H-2/H-6) | 6.5 - 7.0 | Doublet of doublets (dd) or two distinct doublets | ~2-3 Hz (⁴JH-F), ~1-2 Hz (⁵JH-H) | These two aromatic protons are chemically non-equivalent due to the substitution pattern. They will be coupled to the fluorine atom and to each other. The electron-donating methoxy and hydroxyl groups will shield these protons, shifting them upfield. |

| -OCH₃ | 3.8 - 4.0 | Singlet (s) | N/A | The three equivalent protons of the methoxy group will appear as a singlet. Its chemical shift is characteristic of methoxy groups attached to an aromatic ring. |

| -OH | 5.0 - 6.0 (variable) | Broad singlet (br s) | N/A | The chemical shift of the hydroxyl proton is highly dependent on concentration, temperature, and solvent due to hydrogen bonding. It typically appears as a broad singlet and may exchange with D₂O. |

Causality in Proton Chemical Shifts and Coupling:

The predicted chemical shifts are based on the additive effects of the substituents on the aromatic ring. The strongly electron-donating hydroxyl and methoxy groups will increase the electron density at the ortho and para positions, leading to upfield shifts for the aromatic protons. The electronegative chlorine and fluorine atoms will have a deshielding effect, but their influence on the proton chemical shifts will be modulated by their positions relative to the protons. The observed coupling constants will be crucial in confirming the substitution pattern, with the magnitude of the coupling providing information about the through-bond and through-space relationships between the coupled nuclei.

Illustrative Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for NMR analysis.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum and enhance signal-to-noise, resulting in a spectrum of singlets for each unique carbon atom.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-O (Phenolic) | 155 - 160 | The carbon attached to the hydroxyl group is significantly deshielded. |

| C-O (Methoxy) | 145 - 150 | The carbon bearing the methoxy group is also deshielded. |

| C-Cl | 125 - 130 | The carbon attached to chlorine experiences a moderate deshielding effect. |

| C-F | 140 - 145 (doublet) | The carbon bonded to fluorine will show a large one-bond C-F coupling constant (¹JC-F ≈ 240-250 Hz) and will be significantly deshielded. |

| C-H | 100 - 115 | The aromatic carbons bonded to hydrogen will be relatively shielded by the electron-donating groups. |

| -OCH₃ | 55 - 60 | The methoxy carbon chemical shift is characteristic and appears in a relatively upfield region. |

The Influence of Fluorine on the ¹³C NMR Spectrum:

A key feature of the ¹³C NMR spectrum will be the large coupling constant between the fluorine atom and the carbon to which it is attached (C-5). This will split the signal for C-5 into a doublet. Smaller couplings to other carbons (²JC-F, ³JC-F) may also be observable, providing further confirmation of the structure.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. This technique is particularly useful for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining an IR spectrum of a solid sample is using an ATR-FTIR spectrometer. A small amount of the solid is placed directly on the ATR crystal, and the spectrum is recorded.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale |

| 3200 - 3500 | O-H stretch (phenolic) | Broad, Strong | The broadness is due to hydrogen bonding.[4] |

| 3000 - 3100 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds on a benzene ring.[4] |

| 2850 - 2960 | C-H stretch (methoxy) | Medium | Asymmetric and symmetric stretching of the methyl group. |

| 1580 - 1620 | C=C stretch (aromatic) | Medium to Strong | Vibrations of the benzene ring. |

| 1450 - 1550 | C=C stretch (aromatic) | Medium to Strong | Vibrations of the benzene ring. |

| 1200 - 1300 | C-O stretch (aryl ether) | Strong | Stretching of the C-O bond of the methoxy group. |

| 1150 - 1250 | C-O stretch (phenol) | Strong | Stretching of the C-O bond of the hydroxyl group.[4] |

| 1000 - 1100 | C-F stretch | Strong | A strong absorption characteristic of the carbon-fluorine bond. |

| 700 - 850 | C-Cl stretch | Medium to Strong | The position of this band can be influenced by the substitution pattern.[4] |

| 650 - 900 | C-H out-of-plane bend | Strong | The pattern of these bands can provide information about the substitution pattern on the aromatic ring. |

Interpreting the IR Spectrum:

The IR spectrum will provide clear evidence for the presence of the hydroxyl group (broad O-H stretch), the aromatic ring (C=C and C-H stretches), the methoxy group (C-H and C-O stretches), and the halogen substituents (C-F and C-Cl stretches). The combination of these characteristic bands provides a unique "fingerprint" for this compound.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern.

Ionization Technique: Electron Ionization (EI)

Electron ionization is a hard ionization technique that involves bombarding the sample with high-energy electrons. This typically leads to the formation of a molecular ion (M⁺) and a series of fragment ions.

Predicted Mass Spectrum Data

| m/z | Ion | Rationale |

| 176/178 | [M]⁺ | Molecular ion peak. The presence of chlorine will result in an M+2 peak with an intensity of approximately one-third that of the M⁺ peak, which is a characteristic isotopic signature for chlorine. |

| 161/163 | [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group is a common fragmentation pathway for methoxy-substituted aromatics. |

| 133/135 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion. |

| 98 | [M - CH₃ - CO - Cl]⁺ or [M - CH₃ - CO - F]⁺ | Loss of a halogen radical from the fragment ion. |

Fragmentation Pathway Analysis:

The fragmentation of this compound under EI conditions is expected to be initiated by the loss of a methyl radical from the methoxy group, which is a facile process. The resulting ion can then undergo further fragmentation, such as the loss of carbon monoxide. The presence of the two halogen atoms provides additional fragmentation pathways and characteristic isotopic patterns that aid in the structural confirmation.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: A simplified proposed fragmentation pathway.

Conclusion: A Coherent Spectroscopic Portrait

This guide has presented a detailed, predictive analysis of the NMR, IR, and MS spectra of this compound. By integrating fundamental spectroscopic principles with data from analogous structures, a coherent and scientifically grounded spectroscopic portrait of the molecule emerges. The predicted data, summarized in the tables and illustrated in the diagrams, provide a valuable baseline for researchers and drug development professionals. Experimental verification of these predictions will ultimately provide the definitive characterization of this intriguing molecule, and this guide serves as a robust framework for that endeavor.

References

-

Royal Society of Chemistry. (n.d.). Supporting information for an article. Retrieved from [Link]

-

International Journal of Recent Technology and Engineering (IJRTE). (2019). Spectroscopic Examination using Density Functional Theory Calculations on 3-chloro-5-methoxyphenol. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Solubility of 3-Chloro-5-fluoro-4-methoxyphenol in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-5-fluoro-4-methoxyphenol, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers detailed experimental protocols for its determination, and explores predictive modeling as a valuable tool in the absence of extensive experimental data. Our focus is on providing a practical and scientifically grounded resource to optimize reaction conditions, purification processes, and formulation development involving this compound.

Introduction to this compound and its Physicochemical Profile

This compound is a substituted phenol with the molecular formula C₇H₆ClFO₂ and a molecular weight of 176.57 g/mol [1]. Its structure, featuring a phenolic hydroxyl group, a methoxy group, and halogen substituents (chloro and fluoro), dictates its physicochemical properties and, consequently, its solubility in various organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClFO₂ | ChemScene[1] |

| Molecular Weight | 176.57 g/mol | ChemScene[1] |

| SMILES | COC1=C(C=C(C=C1F)O)Cl | ChemScene[1] |

| Purity | 95+% | ChemScene[1] |

| Storage | Sealed in dry, 2-8°C | ChemScene[1] |

Understanding these fundamental properties is the first step in predicting and experimentally determining the solubility of this compound. The presence of both hydrogen bond donating (hydroxyl group) and accepting (hydroxyl, methoxy, and fluoro groups) sites, alongside a halogenated aromatic ring, suggests a nuanced solubility profile across different solvent classes.

Theoretical Principles of Solubility

The adage "like dissolves like" is the foundational principle of solubility. This means that substances with similar intermolecular forces are more likely to be soluble in one another[2]. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are expected to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar C-O, C-Cl, and C-F bonds create a significant molecular dipole. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in dipole-dipole interactions, contributing to solubility.

-

Van der Waals Forces: These non-specific attractive forces are present between all molecules and will play a role in the interaction with non-polar solvents. However, given the polar nature of the target molecule, these forces alone are unlikely to lead to high solubility in non-polar solvents like hexane or toluene[2].

The overall polarity of a molecule is a balance between its polar and non-polar regions. The aromatic ring in this compound contributes to its non-polar character, while the functional groups provide polarity. The interplay of these features will determine its solubility in a given solvent.

Predictive Framework for Solubility

In the absence of extensive experimental data, a qualitative prediction of solubility can be made by analyzing the structural features of this compound in the context of different solvent classes.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions with the hydroxyl group. |

| Polar Aprotic | Acetone, DMSO, DMF | Moderate to High | Strong dipole-dipole interactions with the polar functional groups. |

| Ethers | Diethyl ether, THF | Moderate | Capable of accepting hydrogen bonds and engaging in dipole-dipole interactions. |

| Halogenated | Dichloromethane | Moderate | Dipole-dipole interactions are the primary driver of solubility. |

| Aromatic | Toluene | Low to Moderate | π-π stacking interactions with the benzene ring may contribute to some solubility. |

| Non-Polar | Hexane, Cyclohexane | Low | Limited intermolecular interactions with the polar functional groups of the solute. |

It is crucial to emphasize that these are theoretical predictions. For precise and reliable data, experimental determination is indispensable.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound is essential for accurate process development. The following section outlines a robust, self-validating experimental protocol.

Materials and Equipment

-

This compound (purity ≥ 95%)

-

A range of organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of this compound to a known volume of each selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation.

-

Filter the aliquot through a 0.22 µm syringe filter that is compatible with the solvent.

-

Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility (S) in mg/mL or mol/L using the following formula: S = (Concentration from HPLC × Dilution Factor)

-

Method Validation and Trustworthiness

To ensure the trustworthiness of the generated data, the following validation steps are recommended:

-

Purity of Solute: Confirm the purity of this compound using techniques like HPLC, NMR, and Mass Spectrometry.

-

Solid-State Characterization: Analyze the solid phase before and after the experiment using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic transformations or solvate formation.

-

Equilibration Time: Perform a time-to-equilibrium study by measuring the concentration at different time points until a plateau is reached.

-

Analytical Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Advanced Solubility Prediction Models

For a more quantitative prediction of solubility, computational models can be employed. These models range from simple empirical equations to complex machine learning algorithms[3][4].

General Solubility Equation (GSE)

The General Solubility Equation, developed by Yalkowsky and Banerjee, is a simple yet powerful tool for estimating aqueous solubility. While not directly applicable to organic solvents, the principles can be extended. The solubility is related to the melting point (MP) and the octanol-water partition coefficient (logP) of the compound.

Machine Learning Models

In recent years, machine learning (ML) has emerged as a promising approach for solubility prediction in both aqueous and organic solvents[4][5][6]. These models are trained on large datasets of known solubility data and can learn complex relationships between molecular descriptors and solubility[4][5].

Caption: Generalized Machine Learning Workflow for Solubility Prediction.

While developing a bespoke ML model requires significant expertise and data, several open-access and commercial tools can provide reasonable solubility predictions[4].

Conclusion

A comprehensive understanding of the solubility of this compound is critical for its effective application in research and development. This guide has provided a framework for approaching this challenge, from theoretical prediction to rigorous experimental determination. By combining a solid understanding of physicochemical principles with robust experimental design and, where appropriate, computational modeling, researchers can confidently navigate the complexities of solubility and optimize their synthetic and formulation processes.

References

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5858. Nature. [Link]

-

Solubility of Organic Compounds. McMaster University. [Link]

-

Hughes, C. E., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(14), 8439-8482. American Chemical Society. [Link]

-

Padhi, S., et al. (2022). A unified ML framework for solubility prediction across organic solvents. Digital Discovery, 1(4), 484-492. Royal Society of Chemistry. [Link]

-

Hosseini, M., et al. (2024). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. ChemRxiv. Cambridge Open Engage. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A unified ML framework for solubility prediction across organic solvents - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 6. chemrxiv.org [chemrxiv.org]

Theoretical Exploration of 3-Chloro-5-fluoro-4-methoxyphenol: A Technical Guide for Drug Discovery Professionals

This guide provides a comprehensive theoretical analysis of 3-Chloro-5-fluoro-4-methoxyphenol, a substituted phenolic compound with significant potential in medicinal chemistry. By dissecting its structural, electronic, and reactive properties through computational lenses, we aim to furnish researchers, scientists, and drug development professionals with the foundational knowledge to strategically leverage this molecule in novel therapeutic design.

Part 1: Unveiling the Molecular Architecture and Physicochemical Landscape

This compound, identified by its CAS number 1017777-55-7, possesses a unique substitution pattern on the phenol ring that imparts a distinct set of chemical characteristics.[1][2] The presence of a chloro, a fluoro, and a methoxy group creates a complex interplay of inductive and resonance effects, which are pivotal in defining its reactivity and potential biological interactions.

Core Chemical Identity

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 1017777-55-7 | [1][2] |

| Molecular Formula | C₇H₆ClFO₂ | [1] |

| Molecular Weight | 176.57 g/mol | [1] |

| SMILES | COC1=C(C=C(C=C1F)O)Cl | [1] |

| Topological Polar Surface Area (TPSA) | 29.46 Ų | [1] |

| LogP | 2.1933 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 1 | [1] |

The Influence of Substituents: A Theoretical Perspective

The electronic character of the aromatic ring is significantly modulated by the attached functional groups. The methoxy group (-OCH₃) is an electron-donating group through resonance, which can increase the electron density of the aromatic ring.[3] Conversely, the halogen atoms (chlorine and fluorine) are electron-withdrawing through induction due to their high electronegativity, which can decrease the ring's electron density.[3][4] This intricate electronic balance is a key determinant of the molecule's reactivity and its potential to engage in specific biological interactions, such as halogen bonding.[5]

Part 2: Synthesis and Reactivity - A Mechanistic View

While specific, detailed synthetic routes for this compound are not extensively documented in publicly available literature, its structure suggests that it could be synthesized from precursors such as substituted anisoles or phenols through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination of a methoxyphenol derivative could be a plausible route. The synthesis of related compounds like (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid suggests the amenability of this scaffold to further chemical modifications.[6]

The reactivity of the phenolic hydroxyl group is of paramount importance. Its acidity (pKa) is influenced by the electron-withdrawing halogens, which are expected to increase its acidity compared to unsubstituted phenol.[4][7] Computational methods, particularly Density Functional Theory (DFT), can be employed to accurately predict the pKa of phenolic compounds.[8]

Part 3: Potential Applications in Drug Discovery

Substituted phenols are a cornerstone in medicinal chemistry, with applications ranging from antioxidants to key components in pharmaceuticals.[9][10] The unique combination of halogens and a methoxy group in this compound suggests several avenues for its application in drug development.

Modulator of Biological Targets

The halogen atoms can participate in halogen bonding, a directional non-covalent interaction with electron-rich atoms in biological macromolecules like proteins.[5] This interaction can contribute significantly to binding affinity and selectivity. The overall electronic and steric profile of the molecule will govern its interaction with specific enzyme active sites or receptor binding pockets.

Conceptual Signaling Pathway Involvement

While the specific biological targets of this compound are not yet elucidated, we can conceptualize its potential role as an inhibitor of a hypothetical kinase signaling pathway. Many kinase inhibitors feature substituted aromatic scaffolds.

Caption: Workflow for the computational investigation of this compound.

Detailed Step-by-Step Methodologies

Protocol 1: Quantum Chemical Calculations for Electronic Properties

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Methodology: a. Construct the 3D structure of this compound. b. Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G*). This step is crucial for obtaining a stable, low-energy conformation. [7][11] c. Follow the optimization with a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies). d. Analyze the output to determine key electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the electrostatic potential (ESP) map, and Mulliken or Natural Bond Orbital (NBO) charges. [11]These properties provide insights into the molecule's reactivity and intermolecular interaction potential.

Protocol 2: Molecular Docking for Target Identification

-

Software: AutoDock, Glide, or similar molecular docking software.

-

Methodology: a. Prepare the optimized 3D structure of this compound as the ligand. b. Select a library of potential protein targets (e.g., kinases, GPCRs). Prepare the protein structures by removing water molecules, adding hydrogen atoms, and defining the binding site. c. Perform docking calculations to predict the binding mode and estimate the binding affinity of the ligand to each target. d. Analyze the docking poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. [5] Protocol 3: Molecular Dynamics (MD) Simulations for Binding Stability

-

Software: GROMACS, AMBER, or NAMD.

-

Methodology: a. Take the most promising protein-ligand complex from the docking studies. b. Solvate the complex in a water box with appropriate ions to neutralize the system. c. Perform an energy minimization of the system. d. Gradually heat the system to physiological temperature (e.g., 300 K) and then equilibrate it. e. Run a production MD simulation for a sufficient time (e.g., 100 ns) to observe the dynamics of the protein-ligand interaction. f. Analyze the trajectory to assess the stability of the binding pose, calculate the root-mean-square deviation (RMSD), and identify persistent intermolecular interactions.

Conclusion

The theoretical exploration of this compound reveals a molecule with a rich and complex chemical character. Its unique substitution pattern offers a tantalizing platform for the design of novel therapeutics. The computational protocols outlined in this guide provide a robust framework for elucidating its potential biological activity and guiding its development as a lead compound. By integrating these theoretical insights with experimental validation, the scientific community can unlock the full potential of this promising chemical entity.

References

-

Abechi, S. E., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Chemistry, 2018, 1-10. [Link]

-

Fell, L. M., & Yar, M. (2015). Substituent effects on the physical properties and pKa of phenol. Semantic Scholar. [Link]

-

Billes, F., et al. (2005). Ultraviolet Absorption Spectra of Substituted Phenols: A Computational Study. BioOne Complete. [Link]

-

Pross, A., Radom, L., & Taft, R. W. (1980). Theoretical approach to substituent effects. Phenols and phenoxide ions. The Journal of Organic Chemistry, 45(5), 818-826. [Link]

-

Le, T. H. (2015). A Study of the Substituent Effects on the O−H Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method. Chemistry, 5(4), 91-95. [Link]

-

Han, J., & Kim, K. (2004). Theoretical Study of Molecular Structures and Properties of the Complete Series of Chlorophenols. ResearchGate. [Link]

-

Castano, R., et al. (2023). Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. Molecules, 28(9), 3799. [Link]

-

AOBChem USA. 3-Chloro-5-fluoro-4-methoxybenzoic acid. [Link]

-

Chem-Space. 3-CHLORO-5-FLUORO-4-METHOXYBENZALDEHYDE. [Link]

- Lo, H. F., et al. (2019). Method of preparing benzyl 4-amino-3-chloro-5-fluoro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.

-

PubChem. 3-Chloro-4-methoxyphenol. [Link]

-

Gatti, F., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. Molecules, 27(23), 8439. [Link]

-

PubChem. 3-Chloro-5-fluoro-4-hydroxybenzoic acid. [Link]

-

Department of Chemistry, University of Oregon. Computational Chemistry. [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-1670. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (3-chloro-5-fluoro-4-methoxyphenyl)boronic acid - CAS:1451392-04-3 - Abovchem [abovchem.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. A Study of the Substituent Effects on the OâH Bond Dissociation Enthalpies of Phenol Derivatives Using the ONIOM Method [article.sapub.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

discovery and isolation of substituted methoxyphenols

An In-Depth Technical Guide to the Discovery and Isolation of Substituted Methoxyphenols

Authored by: A Senior Application Scientist

Abstract

Substituted methoxyphenols are a pivotal class of organic compounds, serving as foundational scaffolds in pharmaceuticals, natural products, and industrial chemicals.[1][2][3] Their unique bifunctionality, possessing both a nucleophilic hydroxyl group and a sterically influential methoxy group, imparts distinct chemical reactivity and biological activity. This guide provides a comprehensive exploration of the core strategies for the synthesis, isolation, and characterization of these valuable molecules. We delve into the mechanistic underpinnings of key synthetic transformations, offer field-proven protocols for their execution and purification, and detail the analytical workflows required for rigorous structural validation. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded resource on the chemistry of substituted methoxyphenols.

The Strategic Landscape of Synthesis

The approach to synthesizing a substituted methoxyphenol is dictated by the desired substitution pattern and the availability of starting materials. The inherent electronic properties of the hydroxyl (-OH) and methoxy (-OCH₃) groups—both being strong activating, ortho, para-directing substituents—are the primary consideration in designing a synthetic route.[4]

Pathway I: Electrophilic Aromatic Substitution